4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline
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Overview
Description
4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline is a heterocyclic compound that contains both an oxadiazole ring and an aniline moiety. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the chloromethyl group on the oxadiazole ring and the aniline group provides unique reactivity and functionality, making it a versatile compound for further chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline typically involves the formation of the oxadiazole ring followed by the introduction of the chloromethyl group and the aniline moiety. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through a cyclization reaction involving a hydrazide and a nitrile oxide. This reaction is typically carried out under mild conditions using a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization and chloromethylation steps, as well as the implementation of efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline can undergo various types of chemical reactions, including:
Nucleophilic Substitution:
Electrophilic Aromatic Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under basic conditions.
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, or halogens (chlorine, bromine) can be used under acidic conditions.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents such as sodium borohydride can be used under appropriate conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted oxadiazole derivatives.
Electrophilic Aromatic Substitution: Formation of nitrated, sulfonated, or halogenated aniline derivatives.
Oxidation and Reduction: Formation of nitroso, nitro, or reduced aniline derivatives.
Scientific Research Applications
4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors through various mechanisms:
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes by binding to the active site and preventing substrate binding or catalysis.
Receptor Modulation: The compound may bind to specific receptors, modulating their activity and leading to downstream biological effects.
Comparison with Similar Compounds
4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline can be compared with other similar compounds, such as:
4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline: This compound lacks the chloromethyl group, which may result in different reactivity and applications.
4-(5-(Bromomethyl)-1,2,4-oxadiazol-3-yl)aniline: The presence of a bromomethyl group instead of a chloromethyl group may lead to different reactivity in nucleophilic substitution reactions.
4-(5-(Chloromethyl)-1,2,4-thiadiazol-3-yl)aniline: The replacement of the oxadiazole ring with a thiadiazole ring may result in different electronic properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c10-5-8-12-9(13-14-8)6-1-3-7(11)4-2-6/h1-4H,5,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJARUJXBQHAORJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CCl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649651 |
Source
|
Record name | 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6674-17-5 |
Source
|
Record name | 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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